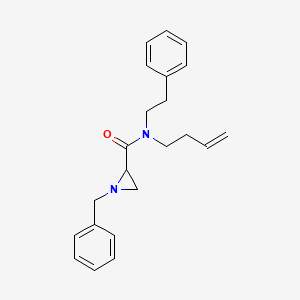
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of Substituents: The benzyl, but-3-en-1-yl, and 2-phenylethyl groups can be introduced through nucleophilic substitution reactions or via the use of protecting groups followed by deprotection.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reactive intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its reactivity may be exploited in the development of bioactive compounds or as a tool in biochemical studies.
Industry: Use in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide involves its interaction with molecular targets through its reactive aziridine ring. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophiles such as proteins, DNA, or other biomolecules. This reactivity can lead to the modulation of biological pathways and the exertion of its effects.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: A simpler analog with similar reactivity but lacking the additional substituents.
N-Benzylaziridine: Another analog with a benzyl group but different substituents.
N-Phenylethylaziridine: Contains the phenylethyl group but differs in other substituents.
Uniqueness
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
912338-21-7 |
|---|---|
Fórmula molecular |
C22H26N2O |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-benzyl-N-but-3-enyl-N-(2-phenylethyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C22H26N2O/c1-2-3-15-23(16-14-19-10-6-4-7-11-19)22(25)21-18-24(21)17-20-12-8-5-9-13-20/h2,4-13,21H,1,3,14-18H2 |
Clave InChI |
QESJWXVRJJMRAU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCN(CCC1=CC=CC=C1)C(=O)C2CN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
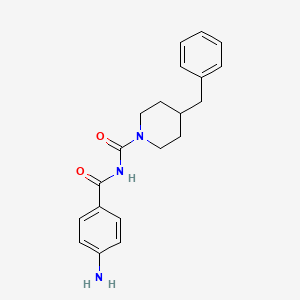
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
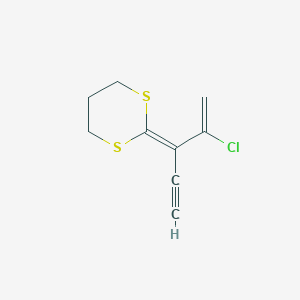
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)

![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
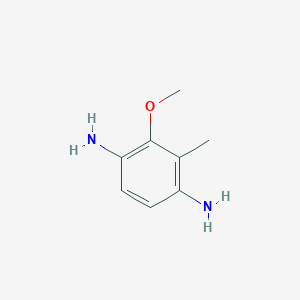
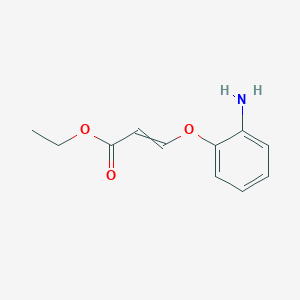
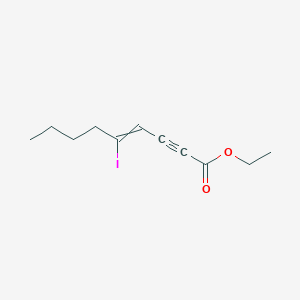
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
